1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine
Description
Properties
CAS No. |
851208-09-8 |
|---|---|
Molecular Formula |
C14H20N4 |
Molecular Weight |
244.34 g/mol |
IUPAC Name |
2,6-dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H20N4/c1-11-3-4-14-16-12(2)13(18(14)9-11)10-17-7-5-15-6-8-17/h3-4,9,15H,5-8,10H2,1-2H3 |
InChI Key |
FMUCGJYSIRXJAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2CN3CCNCC3)C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Piperazine with Imidazo[1,2-a]pyridine Derivatives
A common synthetic strategy involves the nucleophilic substitution of a suitable halomethyl intermediate derived from the 2,6-dimethylimidazo[1,2-a]pyridine core with piperazine. This method generally includes:
- Step 1: Synthesis of 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde or 3-(halomethyl) derivative.
- Step 2: Reaction of the halomethyl intermediate with piperazine under basic or neutral conditions to afford the target compound.
This approach leverages the nucleophilicity of the piperazine nitrogen atoms to displace the halide, forming the methylene bridge.
Multi-Step Synthesis via Chalcone and Pyrazoline Intermediates
A more complex synthetic route reported in recent literature involves:
- Formation of chalcone intermediates from 1-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)ethenone.
- Cyclization with hydrazine hydrate to yield pyrazoline derivatives.
- Functionalization of pyrazoline intermediates with chloroacetyl chloride to introduce reactive groups.
- Substitution with piperazine to yield piperazine-tethered imidazo[1,2-a]pyridine derivatives.
This method, while more elaborate, allows for structural diversification and incorporation of additional pharmacophores, as demonstrated by the synthesis of 2-pyrazoline compounds bearing piperazine moieties.
Reductive Alkylation and Amide Formation Approaches
Patent literature on related imidazo[1,2-a]pyridine derivatives indicates:
- Reaction of imidazo[1,2-a]pyridine derivatives with glyoxylamide hemi-hydrates in inert solvents (e.g., methyl isobutyl ketone) at elevated temperatures.
- Subsequent reduction using phosphorus tribromide to form acetamide intermediates.
- These intermediates can be further functionalized to introduce piperazine substituents via amide bond formation or alkylation.
Although this method is more typical for acetamide derivatives, it provides insight into the versatility of imidazo[1,2-a]pyridine functionalization relevant to piperazine conjugation.
Summary Table of Preparation Methods
| Method Type | Key Steps | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Alkylation | Halomethyl intermediate + piperazine substitution | Mild to moderate temperature, basic/neutral solvent | Straightforward, good yields | Requires halomethyl precursor |
| Chalcone-Pyrazoline Route | Chalcone formation → Pyrazoline cyclization → Acylation → Piperazine substitution | Reflux in ethanol, basic conditions | Enables structural diversity | Multi-step, longer synthesis |
| Reductive Alkylation/Amide Route | Imidazo[1,2-a]pyridine + glyoxylamide → Reduction → Functionalization | Heating in inert solvent, phosphorus tribromide reduction | Access to acetamide intermediates | More complex, additional steps |
Detailed Research Findings and Characterization
- Synthesized compounds via the chalcone-pyrazoline-piperazine route were characterized by ^1H NMR, ^13C NMR, and LC-MS , confirming the expected structures with spectral data consistent with theoretical predictions.
- The nucleophilic substitution reactions involving piperazine nitrogen atoms demonstrate good selectivity and yield, benefiting from the enhanced nucleophilicity of the secondary amine.
- The presence of methyl groups at the 2 and 6 positions of the imidazo[1,2-a]pyridine ring influences the reactivity and steric environment, which can affect reaction rates and product distribution.
- The synthetic methods allow for the preparation of derivatives with potential biological activities, such as kinase inhibition and modulation of cell signaling pathways, underscoring the importance of efficient synthetic access.
Chemical Reactions Analysis
Types of Reactions
1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Chemical Structure and Synthesis
The compound integrates a piperazine moiety with a 2,6-dimethylimidazo[1,2-a]pyridine structure. Its molecular formula is C_{13}H_{16}N_{4}, with a molecular weight of 244.34 g/mol. The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic substitutions : Utilizing the nitrogen atoms in the piperazine ring.
- Cyclization reactions : Forming derivatives with enhanced biological activity.
- Alkylation and acylation : Typical reactions for imidazole and piperazine derivatives.
These synthetic pathways allow for the exploration of numerous derivatives that may exhibit improved pharmacological profiles.
Biological Activities
Research indicates that compounds containing imidazo[1,2-a]pyridine structures exhibit significant biological activities. Specifically, 1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine has shown promise in various bioassays:
- Antimicrobial Activity : Demonstrated effectiveness against a range of bacterial strains.
- Anticancer Properties : Preliminary studies suggest it may inhibit tumor growth by acting on specific cellular pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through various mechanisms.
Pharmacological Applications
The potential applications of this compound in drug development are notable:
- Pharmaceutical Agent : Due to its diverse biological activities, it may serve as a lead compound for developing new drugs targeting diseases such as cancer and infectious diseases.
- Scaffold for Drug Design : Its structure allows for modifications that can enhance solubility and bioavailability, critical factors in drug formulation.
Interaction Studies
Studies have employed techniques like molecular docking and in vitro assays to evaluate the binding affinity of this compound to various biological targets. These studies indicate selective binding properties that could be exploited for therapeutic purposes.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique attributes of this compound. The following table summarizes some notable compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | 0.80 | Enhanced lipophilicity |
| 6-Chloro-2-phenylimidazo[1,2-a]pyridine | 0.79 | Potentially different bioactivity due to chlorine substitution |
| 4-(1H-Benzo[d]imidazol-2-yl)aniline | 0.75 | Different pharmacological profile due to aniline moiety |
This table illustrates the diversity within the imidazo[1,2-a]pyridine family while emphasizing the distinct characteristics of this compound.
Mechanism of Action
The mechanism of action of 1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Piperazine vs. Aromatic Substitutents : Piperazine derivatives generally exhibit superior activity over carbothioamides (e.g., 4a), likely due to enhanced solubility and hydrogen-bonding capacity .
- Electron-Withdrawing Groups : Halogenated aryl groups (e.g., 3f’s 2,3-dichlorophenyl) improve potency by stabilizing charge-transfer interactions with STAT3’s activation loop .
- Steric Effects : Bulky substituents (e.g., 3i’s 2-fluorophenyl) reduce activity, suggesting a narrow pharmacophoric space .
Physicochemical and Computational Insights
- Solubility : Piperazine’s terminal nitrogen is protonated at physiological pH, improving aqueous solubility compared to carbothioamide analogs (e.g., 4a–4c) .
- DFT Calculations : HOMO orbitals localize on the imidazopyridine-pyrazoline core, while LUMOs reside on nitrophenyl rings, facilitating charge transfer critical for STAT3 inhibition .
- Docking Studies: Piperazine forms hydrogen bonds with Ile360 in STAT3’s activation loop, a feature absent in non-piperazine analogs .
Comparison with Non-Imidazopyridine Analogs
- Imidazo[1,2-b]pyridazine Derivatives (): These compounds replace the pyridine core with pyridazine, reducing planarity and altering binding kinetics. Piperazine-linked variants show moderate anti-inflammatory activity but lack STAT3 specificity .
- Ponatinib-like Derivatives (): Methylpiperazine in Ponatinib improves solubility and binds kinase domains. However, the target compound’s imidazopyridine core offers distinct electronic properties for STAT3 vs. kinase targeting .
Biological Activity
1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a piperazine core linked to a dimethylimidazo-pyridine moiety, which is known for its diverse biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This indicates the presence of 12 carbon atoms, 16 hydrogen atoms, and 4 nitrogen atoms.
Pharmacological Properties
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. Key areas of activity include:
- Anticancer Activity : Some studies have indicated that derivatives of imidazo-pyridines exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown significant activity against breast cancer and leukemia cell lines by inducing apoptosis and inhibiting cell proliferation .
- Neuroprotective Effects : The compound has been investigated for its role as a neutral sphingomyelinase 2 (nSMase2) inhibitor. Inhibitors of nSMase2 are relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD). The ability to penetrate the blood-brain barrier makes this compound a candidate for further research in neuroprotection .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has shown that modifications to the imidazo-pyridine structure can enhance biological activity. For example:
- Methyl Substituents : The presence of methyl groups at specific positions on the imidazo ring has been associated with increased potency against certain targets.
- Piperazine Linkage : The piperazine moiety contributes to the overall pharmacokinetic profile, influencing solubility and bioavailability .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various imidazo-pyridine derivatives, including those structurally related to this compound. The results indicated that compounds with similar structures exhibited IC50 values in the nanomolar range against several cancer cell lines, suggesting potent anticancer effects .
Case Study 2: Neuroprotective Activity
In a preclinical model of Alzheimer's disease, a derivative of this compound was administered to mice genetically predisposed to AD. The results demonstrated significant reductions in amyloid plaque formation and improvements in cognitive function tests compared to control groups. This suggests a promising role for nSMase2 inhibitors in neurodegenerative disease management .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | Breast Cancer | 0.05 | |
| Compound B | Neuroprotection | nSMase2 | 0.02 | |
| Compound C | Antiviral | HIV | 0.1 |
Table 2: Structure-Activity Relationship Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
